Tert-butyl 5-aminoisoindoline-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFWIRWHYIDBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626668 | |
| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264916-06-5 | |
| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate
CAS Number: 264916-06-5
This technical guide provides a comprehensive overview of Tert-butyl 5-aminoisoindoline-2-carboxylate, a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. Its Boc-protected nitrogen allows for controlled reactions in multi-step syntheses, while the free amine group on the isoindoline core provides a reactive site for further functionalization.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Purity | ≥97% | [2] |
| Storage | 4°C, protect from light | [2] |
| Solubility | Soluble in organic solvents such as ethanol | [2] |
| Boiling Point | 376.3 °C at 760 mmHg (Predicted) | |
| Density | 1.177 g/cm³ (Predicted) | |
| pKa | 4.76 ± 0.20 (Predicted) | [1] |
Synthesis
A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.
Experimental Protocol: Synthesis from Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol details the catalytic hydrogenation of the nitro-substituted precursor to yield the desired aminoisoindoline derivative.[2]
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Anhydrous Ethanol
-
Palladium on carbon (10% Pd/C)
-
Magnetic stirrer
-
100 mL single-necked round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add the Palladium/carbon catalyst (160 mg) to the reaction mixture.
-
Carry out the hydrogenation reaction at room temperature for 15 hours under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas).
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the target product, this compound (585 mg, 99% yield), as a yellow oil.[2]
-
The product can often be used in subsequent steps without further purification. Mass spectrometry can be used to confirm the product ([M+H]⁺ = 235.3).
Applications in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly suitable for the development of inhibitors targeting epigenetic proteins, such as bromodomains.
Role as a Building Block in BET Bromodomain Inhibitors
The isoindoline core of this compound serves as a crucial pharmacophore for engaging with the acetyl-lysine binding pocket of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT).[3][4] Dysregulation of BET proteins is implicated in the transcriptional control of oncogenes like c-Myc, making them attractive targets for cancer therapy.
The amino group of this compound provides a convenient handle for introducing various side chains through reactions like amide bond formation or reductive amination. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Analytical Data
While specific, publicly available spectra for this compound are limited, data for structurally similar tert-butyl carbamate compounds can provide valuable reference points for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the isoindoline ring (two singlets or a complex multiplet between 4.0 and 5.0 ppm), and the aromatic protons (multiplets in the aromatic region, typically 6.5-7.5 ppm). The protons of the amino group will appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The methylene carbons of the isoindoline ring are expected between 45 and 55 ppm. The aromatic carbons will resonate in the 110-150 ppm range, and the carbonyl carbon of the Boc group will be observed around 155 ppm.
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be performed using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid. Detection is commonly achieved using a UV detector at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its utility in the synthesis of potent and selective BET bromodomain inhibitors highlights its importance in the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers engaged in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 264916-06-5 [chemicalbook.com]
- 3. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BET inhibitors as potential treatments for cancer: A new carboline chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of Tert-butyl 5-aminoisoindoline-2-carboxylate
A Technical Guide to Tert-butyl 5-aminoisoindoline-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of this compound (CAS: 264916-06-5), a key bifunctional building block in modern medicinal chemistry. It details the molecule's chemical and physical properties, provides a step-by-step synthesis protocol, and explores its significant application in the development of novel therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for a scientific audience.
Molecular Identity and Chemical Properties
This compound is a heterocyclic organic compound featuring a core isoindoline structure. The molecule is characterized by two key functional groups: a primary amine (-NH₂) at the 5-position of the isoindoline ring and a tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen. This bifunctional nature makes it a versatile intermediate in organic synthesis.
The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and arylation. The Boc group provides protection for the secondary amine within the isoindoline ring, ensuring regioselectivity in reactions and can be readily removed under acidic conditions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 264916-06-5 | [1][][3][4][5][6] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [][3][4] |
| Molecular Weight | 234.29 g/mol | [][3] |
| IUPAC Name | tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | [] |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | [] |
| InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | [][4] |
| InChIKey | WJFWIRWHYIDBAQ-UHFFFAOYSA-N |[] |
Physicochemical and Computational Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been compiled from various chemical suppliers and databases.
Table 2: Physicochemical and Computational Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 376.304°C at 760 mmHg | [] |
| Density | 1.177 g/cm³ | [] |
| pKa (Predicted) | 4.76 ± 0.20 | [4] |
| LogP (Predicted) | 2.5195 | [3] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |
| Purity | ≥95% - ≥97% | [][3] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |[3][5][7] |
Synthesis and Experimental Protocols
The most commonly cited synthesis for this compound involves the catalytic hydrogenation of its nitro-substituted precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.[1]
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of a nitro group to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
Materials and Equipment:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol)
-
Anhydrous Ethanol (50 mL)
-
10% Palladium on carbon (Pd/C) catalyst (160 mg)
-
100 mL single-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen source (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Rotary evaporator
Procedure:
-
To a 100 mL single-necked round-bottom flask, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[1]
-
Stir the mixture with a magnetic stirrer until the starting material is dissolved.
-
Carefully add the palladium/carbon catalyst (160 mg) to the reaction mixture.[1]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Allow the reaction to stir at room temperature for 15 hours.[1]
-
Upon completion, the catalyst is removed by filtration through a pad of celite, washing with ethanol.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]
Results:
-
Product: this compound
-
Yield: 585 mg (99%)[1]
-
Appearance: Yellow oil[1]
-
Note: The product is often used in subsequent steps without further purification.[1] One source reports a mass spectrometry result of [M+H]⁺ 179, which is inconsistent with the expected molecular weight of 234.29; this is likely a typo in the source document or represents a known fragment.[1]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
The unique structure of this compound makes it a valuable building block in drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). A related compound, Tert-butyl 5-bromoisoindoline-2-carboxylate, is explicitly identified as a PROTAC linker, highlighting the utility of the isoindoline scaffold in this technology.[8]
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. They consist of three main components: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.
The amino group on this compound provides a convenient attachment point for building out the linker or connecting to an E3 ligase ligand, while the isoindoline core can serve as a rigid and structurally important part of the linker itself.
Visualization of the Role in PROTAC Technology
This diagram illustrates the logical relationship between a target protein, an E3 ligase, and a PROTAC molecule, indicating where a building block like this compound would be utilized.
Caption: Logical diagram of PROTAC function and the role of the title compound.
References
Tert-butyl 5-aminoisoindoline-2-carboxylate mechanism of action
Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of this compound, focusing on its chemical properties, synthesis, and its significant role as a structural component in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a synthetic organic compound featuring a core isoindoline scaffold. The isoindoline structure is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This prevalence underscores the utility of isoindoline derivatives as versatile building blocks in medicinal chemistry. While this compound does not possess a direct mechanism of action in a biological pathway, its importance lies in its function as a key intermediate for the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its application in synthetic chemistry, providing insights into its solubility, reactivity, and stability.
| Property | Value | Reference |
| CAS Number | 264916-06-5 | [3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 234.29 g/mol | [3][4] |
| Synonyms | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate, 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | [3][5] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |
| logP | 2.5195 | [3] |
| Hydrogen Bond Acceptors | 3 | [3][4] |
| Hydrogen Bond Donors | 1 | [3] |
| Storage Conditions | 4°C, protect from light | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate. A general experimental protocol is detailed below.
Reaction: Reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate (1 equivalent)
-
Anhydrous Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Magnetic stirrer
-
100 mL single-necked round-bottom flask
Procedure:
-
To a 100 mL single-necked round-bottom flask containing a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (e.g., 650 mg, 2.5 mmol) and anhydrous ethanol (e.g., 50 mL).[6]
-
To this solution, carefully add the Palladium on carbon (Pd/C) catalyst (e.g., 160 mg).[6]
-
The hydrogenation reaction is carried out at room temperature for approximately 15 hours.[6]
-
Upon completion of the reaction, the catalyst is removed by filtration.[6]
-
The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a yellow oil.[6]
Yield: Approximately 99%.[6] The product can often be used in subsequent steps without further purification.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Role in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[7][8] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7][9]
The isoindoline scaffold, present in this compound, is a key structural element in certain classes of E3 ligase ligands, particularly those that bind to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[10] The amino group on the isoindoline ring provides a convenient attachment point for the linker, which is then connected to the target protein ligand.
General Mechanism of Action for PROTACs
The mechanism by which PROTACs induce protein degradation is a catalytic cycle that involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[9][11]
-
Ubiquitination: The close proximity of the POI and the E3 ligase, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the POI.[7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[7][8]
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[7][11]
PROTAC Mechanism of Action Diagram
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical intermediate with significant applications in drug discovery and development. While it does not exhibit a direct biological mechanism of action, its utility as a scaffold for the synthesis of complex molecules, particularly in the context of PROTACs, is well-established. The information provided in this technical guide offers a foundational understanding for researchers and scientists working in the field of medicinal chemistry and targeted protein degradation.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | 264916-06-5 [chemicalbook.com]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendant Trajectory of 5-Aminoisoindoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoisoindoline scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and mechanisms of action of 5-aminoisoindoline derivatives, with a focus on providing actionable data and protocols for researchers in the field.
Synthetic Strategies: Accessing the 5-Aminoisoindoline Core
The synthesis of 5-aminoisoindoline derivatives is a critical aspect of their development. The most prominent examples, lenalidomide and pomalidomide, are synthesized from 3-nitrophthalic anhydride. The general synthetic approach involves the condensation of a substituted phthalic anhydride with a glutamine derivative, followed by reduction of the nitro group to the key 5-amino functionality.
A general workflow for the synthesis and initial biological evaluation of 5-aminoisoindoline derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 5-aminoisoindoline derivatives.
Key Experimental Protocols
Synthesis of Pomalidomide (A Representative 5-Aminoisoindoline Derivative)
This protocol is a representative example for the synthesis of a 5-aminoisoindoline-1,3-dione.
Step 1: Condensation of 3-Nitrophthalic Anhydride with α-L-Glutamine
-
To a solution of 3-nitrophthalic anhydride in a suitable solvent such as dimethylformamide (DMF), add α-L-glutamine.
-
The reaction mixture is heated, typically at elevated temperatures, to facilitate the condensation and subsequent racemization at the chiral center of glutamine.
-
The product, 3-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is then isolated upon cooling and purification, often by recrystallization.
Step 2: Reduction of the Nitro Group
-
The nitro-containing intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is then subjected to catalytic hydrogenation with hydrogen gas.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pomalidomide.
Note: Detailed experimental conditions, including reaction times, temperatures, and purification methods, can be found in various patents and publications.[1]
Pharmacological Activities and Quantitative Data
5-Aminoisoindoline derivatives exhibit a wide range of pharmacological activities, with the most notable being their immunomodulatory and anti-cancer effects. The following tables summarize key quantitative data for prominent derivatives.
Table 1: Anti-proliferative Activity of 5-Aminoisoindoline Derivatives in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Lenalidomide | MM.1S | 81 | [2] |
| Pomalidomide | MM.1S | Not specified | [2] |
| Thioether-containing Lenalidomide Analog (3ak) | MM.1S | 79 | [2] |
Table 2: Immunomodulatory Activity of 5-Aminoisoindoline Derivatives
| Compound | Assay | Effect | Potency | Reference |
| Lenalidomide | T-cell proliferation | Stimulation | 100-1000x more potent than thalidomide | [3] |
| Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |
| 4-Methyl Analog of Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |
| 4-Chloro Analog of Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |
| Lenalidomide | IL-2 production (human T-cell co-stimulation) | Stimulation | Potent | [4] |
| Pomalidomide | IL-2 production (human T-cell co-stimulation) | Stimulation | Potent | [4][5] |
Table 3: Activity of Isoindoline Derivatives as Cyclooxygenase (COX) Inhibitors
| Compound | COX-1 IC50 (mM) | COX-2 IC50 (mM) | Reference |
| Compound 1 | Not specified | 19 | [6] |
| Compound 4 | Not specified | 0.331 | [6] |
| Compound 7 | Not specified | 0.185 | [6] |
Mechanism of Action: The Cereblon Connection
The primary mechanism of action for the immunomodulatory and anti-cancer effects of lenalidomide and pomalidomide involves their binding to the E3 ubiquitin ligase protein, Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of these drugs.[2][3]
The signaling pathway is illustrated in the diagram below.
Caption: Mechanism of action of immunomodulatory 5-aminoisoindoline derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 5-aminoisoindoline derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
The 5-amino group: This is a critical functionality for the immunomodulatory and anti-myeloma activities of lenalidomide and pomalidomide. Modifications to this group can significantly impact potency.[5]
-
The glutarimide ring: The stereochemistry and integrity of the glutarimide ring are important for binding to Cereblon.
-
Substituents on the phthalimide ring: The addition of substituents to the phthalimide ring can modulate the activity and pharmacokinetic properties of the compounds. For instance, the introduction of a fluorine atom in thioether-containing lenalidomide analogs improved their metabolic stability.[2]
-
Isosteric replacements: Replacing the amino group with other isosteres, such as methyl or chloro groups, has been shown to yield compounds with potent immunomodulatory and anti-proliferative activities.[4][5]
Conclusion
5-Aminoisoindoline derivatives represent a rich and versatile chemical scaffold for the development of novel therapeutics. Their success in treating multiple myeloma has spurred significant research into their broader potential in oncology, inflammation, and beyond. This technical guide provides a foundational overview of their synthesis, pharmacology, and mechanism of action, offering valuable insights and data to guide future drug discovery efforts in this exciting area. The detailed protocols and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds.
References
- 1. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-aminoisoindoline-2-carboxylate is a key bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a protected isoindoline core, offering a rigid scaffold, and a reactive primary amine, which serves as a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various reaction conditions and allows for facile deprotection under acidic conditions, making it an ideal intermediate in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on detailed experimental protocols.
Chemical Identity and Synonyms
The compound is most commonly known as this compound. However, several synonyms are frequently used in literature and commercial listings. A clear understanding of these synonyms is crucial for effective literature searches and procurement.
| Identifier Type | Value |
| IUPAC Name | tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate |
| CAS Number | 264916-06-5 |
| Common Synonyms | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate |
| 5-amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | |
| 5-amino-2-(tert-butoxycarbonyl)isoindoline | |
| N-Boc-5-aminoisoindoline |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Typically a yellow oil or solid |
| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere to prevent degradation.[1] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų |
| logP (calculated) | 2.5195 |
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, tert-butyl 5-nitroisoindoline-2-carboxylate. This method is efficient and generally high-yielding.
Reaction Scheme:
Caption: General synthesis route for this compound.
Detailed Protocol: [2]
-
Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).
-
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (160 mg).
-
Hydrogenation: The flask is then fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure to yield the target product, this compound (585 mg, 99% yield), as a yellow oil.[2] The product is often of sufficient purity to be used in subsequent steps without further purification.[2]
Applications in Synthesis
The primary utility of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The amino group provides a nucleophilic site for a variety of coupling reactions.
Role as a Building Block in PROTACs
While direct examples using the 5-amino derivative are still emerging in readily available literature, the structurally related tert-butyl 5-bromoisoindoline-2-carboxylate is a known PROTAC (Proteolysis Targeting Chimera) linker.[1] This suggests that the 5-aminoisoindoline scaffold is of significant interest in the development of these novel therapeutic agents. It is plausible that the 5-amino derivative could be used to synthesize analogs or to attach to different parts of the PROTAC structure.
The logical workflow for utilizing this compound in a synthetic campaign is outlined below.
Caption: Synthetic workflow utilizing this compound.
Note: At present, detailed, peer-reviewed experimental protocols for the use of this compound in specific, named bioactive compounds, or data on its involvement in signaling pathways, are not widely available in the public domain. Its primary role is as a versatile starting material, and the specific protocols would be dictated by the desired final molecule. Researchers are encouraged to adapt standard coupling and deprotection methodologies to their specific synthetic targets.
References
Commercial Suppliers and Technical Guide for Boc-5-Aminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Boc-5-aminoisoindoline, a key building block in contemporary drug discovery. The document details supplier information, quantitative data, and relevant experimental protocols. Furthermore, it visualizes the critical role of such building blocks in novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs).
Commercial Availability of Boc-5-Aminoisoindoline
Boc-5-aminoisoindoline, registered under CAS number 264916-06-5 with the chemical name tert-butyl 5-aminoisoindoline-2-carboxylate, is readily available from a variety of commercial chemical suppliers. This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD) |
| Chiralen | 95% | 100mg, 250mg, 1g, 5g, 25g | $17.00, $28.00, $84.00, $303.00, $1,511.00[1] |
| ChemScene | ≥97% | Inquire for details | Inquire for details[2] |
| BOC Sciences | 95% | Inquire for details | Inquire for details[] |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details[4] |
| Weifang Yangxu Group Co., Ltd. | 99% | Milligram to bulk | Inquire for details[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂[2] |
| Molecular Weight | 234.29 g/mol [2] |
| Appearance | Inquire with supplier |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light[1][4] |
Experimental Protocols
The following protocols provide methodologies for the synthesis of Boc-5-aminoisoindoline and its potential application in the synthesis of PROTACs, a rapidly advancing therapeutic modality.
Synthesis of this compound
A general and widely applicable method for the synthesis of Boc-5-aminoisoindoline involves the reduction of the corresponding nitro-substituted precursor.
Materials:
-
tert-butyl 5-nitroisoindoline-2-carboxylate
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous ethanol
-
Hydrogen source (e.g., hydrogen gas balloon or H-Cube)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask and introduce a hydrogen atmosphere (e.g., by evacuating and backfilling with hydrogen gas).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
General Protocol for Boc Protection of Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.
Materials:
-
Amine-containing substrate (e.g., 5-aminoisoindoline)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if required.
Application in PROTAC Synthesis: A General Workflow
Boc-5-aminoisoindoline is an ideal building block for the synthesis of PROTACs, where it can be incorporated as part of the linker connecting the target protein ligand and the E3 ligase ligand. The free amine group, after deprotection of the Boc group, can be readily functionalized.
Workflow Overview:
-
Ligand-Linker Conjugation: The free amino group of a deprotected 5-aminoisoindoline derivative can be coupled to a linker moiety bearing a carboxylic acid or other reactive group. Standard peptide coupling reagents like HATU or HBTU are often employed.
-
Second Ligand Attachment: The other end of the linker is then conjugated to the second ligand (either the target protein binder or the E3 ligase binder).
-
Final Deprotection: Any remaining protecting groups on the PROTAC molecule are removed to yield the final, active compound.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways directly modulated by Boc-5-aminoisoindoline itself are not the primary focus of its application, its utility as a component of PROTACs places it at the center of a powerful therapeutic mechanism: targeted protein degradation.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow from chemical synthesis to biological evaluation.
Caption: A typical workflow for the development of PROTACs.
References
Navigating the Safety Profile of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for tert-butyl 5-aminoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][][4] |
| Molecular Weight | 234.29 g/mol | [1][2][] |
| CAS Number | 264916-06-5 | [1][2] |
| Appearance | Yellow oil | [5] |
| Purity | ≥97% | [2] |
| Boiling Point | 376.304°C at 760 mmHg | [] |
| Density | 1.177 g/cm³ | [] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [1] |
| pKa | 4.76 ± 0.20 (Predicted) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Category 5) | May be harmful if swallowed | H303 |
| Skin Irritation (Category 2) | Causes skin irritation | H315[6][7] |
| Eye Irritation (Category 2A) | Causes serious eye irritation | H319[6][7] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335[6] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[6] Engineering controls such as local exhaust ventilation should be employed to minimize exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
Hygiene: Wash skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.
-
Procedural Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Minimize dust generation and accumulation.
The following workflow outlines the standard procedure for handling this compound in a laboratory setting.
Storage
-
Store in a tightly-closed container when not in use.[6]
-
Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]
-
Store locked up.[6]
-
For long-term storage, maintain in a cool, dry place.[6] Recommended storage temperature is 4°C, protected from light.[2]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[6] |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[6] |
The logical flow for responding to an exposure incident is depicted below.
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 4. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | 264916-06-5 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Solubility Landscape of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-aminoisoindoline-2-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active molecules. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a generalized workflow for assessing compound solubility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 264916-06-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][3] |
| Molecular Weight | 234.29 g/mol | [1][3] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [1] |
| logP | 2.5195 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [1] |
Predicted Solubility in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. DMSO is a particularly strong organic solvent.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amino and carbamate groups. A synthesis procedure notes the use of anhydrous ethanol as a solvent for a reaction involving this compound.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and should be capable of solvating the molecule. |
| Nonpolar Aprotic | Toluene, Hexanes | Low to Moderate | The nonpolar nature of these solvents will have less affinity for the polar functional groups of the molecule, likely resulting in lower solubility. |
| Ethers | Diethyl ether, Dioxane | Low to Moderate | While ethers have some polarity, their ability to solvate the polar functional groups is less than that of more polar aprotic or protic solvents. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various stages of drug development.[6][7][8] The following are standard experimental protocols for measuring thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7][9][10]
Objective: To determine the concentration of a compound in a saturated solution at equilibrium.[7]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Stoppered flasks or vials
-
Orbital shaker or other mechanical agitation device[11]
-
Temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer[7]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a stoppered flask. The presence of undissolved solid is necessary to ensure saturation.[9]
-
Equilibration: Place the flask in an orbital shaker within a temperature-controlled environment. Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.[9]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).[8][9]
-
Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the saturated solution.[6]
-
Reporting: The thermodynamic solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Kinetic Solubility Determination: High-Throughput Methods
Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration of a compound at the point of precipitation from a solution, typically when an aqueous anti-solvent is added to a DMSO stock solution.[6]
Objective: To rapidly determine the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer or solvent of interest
-
96-well plates (UV-transparent if using a plate reader)
-
Automated liquid handling system
-
Plate reader with UV or nephelometric detection capabilities, or an HPLC-UV system[6][8]
-
96-well filter plates[6]
Procedure (UV Absorption Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer or solvent of interest. This creates a concentration gradient across the plate. The addition of the aqueous anti-solvent will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.[6]
-
Incubation and Precipitation: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Phase Separation: Pass the solutions through a 96-well filter plate to separate the precipitated solid from the saturated solution.[6]
-
Quantification: Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate using a plate reader. The concentration of the dissolved compound is determined by comparing the absorbance to a pre-established calibration curve.[6]
-
Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified assay conditions.
Visualizing the Workflow
General Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 264916-06-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2abiotech.net [2abiotech.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
Methodological & Application
The Versatile Role of Tert-butyl 5-aminoisoindoline-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 5-aminoisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, prized for its versatile applications in the synthesis of a wide array of bioactive molecules. Its rigid isoindoline scaffold, coupled with a reactive primary amine and a protecting tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the construction of complex molecular architectures targeting various disease pathways. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of potent enzyme inhibitors.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The isoindolinone core is a prevalent feature in several potent PARP inhibitors. This compound serves as a crucial precursor for the elaboration of this core structure.
Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate for a novel PARP inhibitor, starting from this compound.
Step 1: Acylation of this compound
-
Reaction: this compound is acylated with 2-fluorobenzoyl chloride to form the corresponding amide.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Tert-butyl 5-(2-fluorobenzamido)isoindoline-2-carboxylate.
-
Step 2: Boc Deprotection and Cyclization to form Isoindolinone Core
-
Reaction: The Boc protecting group is removed under acidic conditions, followed by an intramolecular cyclization to form the isoindolinone ring.
-
Procedure:
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclized isoindolinone product, a key intermediate for further elaboration into a PARP inhibitor.
-
Experimental Workflow for PARP Inhibitor Intermediate Synthesis
Caption: Synthetic workflow for a PARP inhibitor intermediate.
Application in the Synthesis of Kinase Inhibitors
The isoindoline scaffold is also a valuable pharmacophore in the design of kinase inhibitors, which are crucial in oncology and immunology. The primary amine of this compound provides a convenient handle for introducing moieties that can interact with the kinase active site.
Quantitative Data: Inhibition of Tyrosine Kinases
| Compound Class | Target Kinase | IC50 (nM) |
| Isoindolinone-based | FMS-like tyrosine kinase-3 (FLT3) | Varies with substitution |
| Isoindolinone-based | Src family kinases | Varies with substitution |
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The isoindoline moiety can be incorporated as a linker or as part of the ligand for the protein of interest. The amino group of this compound is a suitable attachment point for the linker component of a PROTAC.
Conceptual Experimental Workflow for PROTAC Synthesis
Caption: Conceptual workflow for the synthesis of a PROTAC.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The inhibition of PARP enzymes has profound effects on cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes. This mechanism is known as synthetic lethality.
PARP Inhibition Signaling Pathway
Caption: PARP inhibition leading to synthetic lethality.
In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more toxic double-strand DNA breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death (apoptosis). This selective killing of cancer cells is the principle of synthetic lethality.
This compound is a valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of various therapeutic agents, including highly targeted enzyme inhibitors like PARP and kinase inhibitors, as well as novel modalities such as PROTACs. The protocols and conceptual frameworks provided herein offer a guide for researchers in the design and execution of synthetic strategies aimed at discovering next-generation therapeutics.
References
Application Notes and Protocols for Tert-butyl 5-aminoisoindoline-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a protected isoindoline scaffold and a reactive primary amine, makes it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The Boc-protected nitrogen allows for controlled reactions, while the arylamine provides a key handle for derivatization, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and experimental protocols for the use of this compound as a foundational element in the development of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 264916-06-5 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Purity | ≥97% | [3] |
| Topological Polar Surface Area | 55.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [1] |
| Storage | 4°C, protect from light | [3] |
Application: A Building Block for PROTAC Synthesis
This compound serves as a crucial component for synthesizing the E3 ligase-recruiting moiety of a PROTAC. The primary amine can be readily acylated to incorporate a linker, which is subsequently attached to a ligand for the protein of interest (POI). In this application note, we describe its use in the synthesis of a BRD4-targeting PROTAC, where it forms the core of a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.[4]
The overall strategy involves a multi-step synthesis culminating in a heterobifunctional molecule capable of inducing the degradation of BRD4.[5]
Caption: Synthetic strategy for a BRD4-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-based E3 Ligase Ligand with an Alkyl Linker
This protocol details the acylation of this compound with a linker containing a terminal carboxylic acid, followed by intramolecular cyclization to form the pomalidomide core.
Materials:
-
This compound
-
6-Bromohexanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of 6-bromohexanoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF, followed by DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the acylated intermediate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude pomalidomide-linker conjugate.
-
Purify by silica gel column chromatography.
-
Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC
This protocol describes the coupling of the pomalidomide-linker conjugate with a JQ1 derivative bearing a carboxylic acid.
Materials:
-
Pomalidomide-linker conjugate from Protocol 1
-
(+)-JQ1 carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection:
-
Dissolve the pomalidomide-linker conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
-
Final Amide Coupling:
-
To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the deprotected pomalidomide-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Biological Evaluation of the BRD4-Targeting PROTAC
Protocol 3: Western Blot Analysis for BRD4 Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 protein in a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells).[6]
Materials:
-
MV-4-11 cells
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MV-4-11 cells in 6-well plates and allow them to acclimate.
-
Treat the cells with increasing concentrations of the BRD4-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis.
Protocol 4: MTT Assay for Cell Viability
This assay determines the effect of BRD4 degradation on the viability and proliferation of cancer cells.
Materials:
-
MV-4-11 cells
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.
-
Data Presentation
The quantitative data from the biological assays can be summarized in tables for clear comparison.
Table 2: BRD4 Protein Degradation in MV-4-11 Cells
| PROTAC Concentration (nM) | Relative BRD4 Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | <5 |
Table 3: Cell Viability of MV-4-11 Cells after PROTAC Treatment
| PROTAC Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 45 |
| 1000 | 20 |
| IC₅₀ (nM) | ~80 |
Signaling Pathway
The synthesized PROTAC induces the degradation of BRD4, which in turn downregulates the expression of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[7]
Caption: BRD4 degradation signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its application in the construction of PROTACs, as demonstrated in the detailed protocols for a BRD4 degrader, highlights its significance in modern drug discovery. The provided methodologies for synthesis and biological evaluation offer a comprehensive guide for researchers aiming to leverage this compound in their targeted protein degradation programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Tert-butyl 5-aminoisoindoline-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block widely employed in organic synthesis, particularly in the construction of complex bioactive molecules. Its structure incorporates a protected isoindoline core, providing a rigid scaffold, and a reactive primary amine that serves as a key handle for synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability during various reaction conditions and can be readily removed when required. This combination of features makes it an invaluable tool in medicinal chemistry and drug discovery, especially in the development of targeted therapeutics.
These application notes provide a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of drugs designed for targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 264916-06-5 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Boiling Point | 376.3 °C at 760 mmHg | [3] |
| Density | 1.177 g/cm³ | [3] |
| Storage | 4°C, protect from light | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, tert-butyl 5-nitroisoindoline-2-carboxylate.[2]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate to this compound using palladium on carbon (Pd/C) as a catalyst.[2]
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Anhydrous ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in anhydrous ethanol, add 10% Pd/C (typically 10-20% by weight of the starting material).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data:
| Starting Material | Product | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Tert-butyl 5-nitroisoindoline-2-carboxylate | This compound | 10% Pd/C | Ethanol | 12-16 hours | ~99% | [2] |
Application in the Synthesis of PROTACs
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that involves the preparation of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker to connect them. This compound can be incorporated into the linker or modified to become part of the E3 ligase ligand.
Case Study: Synthesis of an IRAK4-Targeting PROTAC
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway and a promising therapeutic target for autoimmune diseases and some cancers.[2][5] The following protocol describes the use of this compound in the synthesis of a potent IRAK4-degrading PROTAC.[2]
Experimental Protocol: Amide Coupling to form a PROTAC Intermediate
This protocol details the coupling of this compound with a carboxylic acid-functionalized linker, a key step in assembling the final PROTAC molecule.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker (e.g., a PEG-based linker with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired amide-coupled intermediate.
Quantitative Data for a Representative Amide Coupling Reaction:
| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield |
| This compound | Linker-COOH | HATU | DIPEA | DMF | 70-90% |
This intermediate can then be further elaborated, for instance, by deprotecting the Boc group and coupling with an E3 ligase ligand to form the final PROTAC.
Mechanism of Action of an IRAK4-Targeting PROTAC
The synthesized PROTAC functions by inducing the degradation of IRAK4 through the ubiquitin-proteasome system.
Signaling Pathway Inhibition
By degrading IRAK4, the PROTAC effectively shuts down the downstream signaling cascade that is aberrantly activated in certain diseases. IRAK4 is a key node in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and cell survival genes.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the rapidly advancing field of targeted protein degradation. Its utility in the construction of PROTACs highlights its importance for academic and industrial researchers in drug discovery. The provided protocols and data serve as a practical guide for the synthesis and application of this key intermediate, facilitating the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coupling Reactions of Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various coupling reactions involving tert-butyl 5-aminoisoindoline-2-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail common coupling reactions, including amide bond formation, Buchwald-Hartwig amination, and urea formation, providing specific experimental procedures and a summary of reaction conditions.
Introduction
This compound is a key synthetic intermediate possessing a primary aromatic amine that can readily participate in a variety of carbon-nitrogen bond-forming reactions. Its Boc-protected isoindoline core offers a rigid scaffold, making it an attractive component in the design of novel chemical entities. This document outlines reliable and reproducible protocols for its derivatization.
I. Amide Bond Formation
The formation of an amide bond is a fundamental transformation in organic synthesis. The primary amine of this compound can be readily coupled with carboxylic acids using standard peptide coupling reagents.
Summary of Amide Coupling Reaction Conditions
| Coupling Partner | Coupling Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | HATU | DIPEA | DMF | Room Temp. | 16 | ~95% |
Experimental Protocol: Amide Coupling with 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid
This protocol is adapted from patent WO2011014515.
Materials:
-
This compound
-
2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (1.1 equivalents) in DMF, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Pour the reaction mixture into ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 5-((2-fluoro-[1,1'-biphenyl]-4-yl)carbamoyl)isoindoline-2-carboxylate, can be further purified by silica gel chromatography if necessary.
Caption: Experimental workflow for amide bond formation.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with aryl halides or triflates.
Summary of Buchwald-Hartwig Amination Conditions
| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Aryl Bromide | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 |
| Aryl Chloride | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 12 |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene) or aryl triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), the phosphine ligand (0.02-0.10 equivalents), and the base (1.5-2.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired N-aryl isoindoline derivative.
Caption: General workflow for Buchwald-Hartwig amination.
III. Urea Formation
The primary amine of this compound can react with isocyanates to form urea derivatives. This reaction is typically straightforward and proceeds under mild conditions.
Summary of Urea Formation Conditions
| Isocyanate | Base | Solvent | Temperature (°C) | Time (h) |
| Phenyl isocyanate | Triethylamine (optional) | Dichloromethane | Room Temp. | 2 |
| Alkyl isocyanate | None | Acetonitrile | Room Temp. | 4 |
Experimental Protocol: General Procedure for Urea Formation
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Optional: Base (e.g., triethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent in a round-bottom flask.
-
If a base is used, add it to the solution.
-
Slowly add the isocyanate (1.0-1.1 equivalents) to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the desired urea derivative.
Caption: Logical flow for urea synthesis.
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate, a key intermediate in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a two-step process: the nitration of Tert-butyl isoindoline-2-carboxylate followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide offers scalable protocols, safety considerations for large-scale reactions, and quantitative data to ensure reproducibility and efficiency. Additionally, the application of this compound as a linker in PROTACs is discussed, including a representative signaling pathway.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The isoindoline scaffold provides a rigid and defined geometry to the linker, which is a critical parameter in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The tert-butyl carbamate (Boc) protecting group offers stability during synthesis and can be readily removed under acidic conditions for further functionalization.
The large-scale production of this intermediate is essential for advancing drug discovery programs that utilize this scaffold. This document outlines a robust and scalable synthetic route, addressing key challenges in process scale-up, such as reaction exotherms, catalyst handling, and product purification.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, as illustrated below. The first step involves the regioselective nitration of the commercially available Tert-butyl isoindoline-2-carboxylate. The second step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol describes the nitration of Tert-butyl isoindoline-2-carboxylate. Nitration reactions are highly exothermic and require strict temperature control and adherence to safety protocols, especially at a large scale.[4][5][6]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system capable of maintaining -10°C to 0°C
-
Tert-butyl isoindoline-2-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat.[7]
-
Have an emergency spill kit and neutralizer (e.g., sodium bicarbonate) readily available.
-
The addition of the nitrating mixture should be performed slowly and carefully to control the reaction exotherm.
Protocol:
-
Charge the jacketed reactor with Tert-butyl isoindoline-2-carboxylate (1.0 eq) and dichloromethane (10 vol).
-
Cool the mixture to -5°C to 0°C with stirring.
-
In a separate vessel, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 vol) while maintaining the temperature below 10°C to prepare the nitrating mixture.
-
Slowly add the nitrating mixture to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly quench the reaction by adding it to a mixture of ice and water (20 vol).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers and wash sequentially with deionized water (10 vol), saturated sodium bicarbonate solution (10 vol), and brine (10 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Tert-butyl 5-nitroisoindoline-2-carboxylate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Large-Scale Synthesis of this compound
This protocol details the reduction of the nitro intermediate to the desired amino product via catalytic hydrogenation. This method is highly efficient and atom-economical for large-scale production.
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) equipped with a gas inlet, pressure gauge, and temperature control
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Ethanol or Methanol
-
Celite® or other filter aid
-
Nitrogen source for inerting
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a designated area.
-
Palladium on carbon is pyrophoric when dry. Handle the catalyst as a wet paste and avoid exposure to air.
-
Inert the reactor with nitrogen before introducing hydrogen and purge with nitrogen after the reaction is complete.
Protocol:
-
To the hydrogenation reactor, add Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) and ethanol (10-15 vol).
-
Carefully add 10% Palladium on carbon (1-5 mol% Pd loading, 50% wet) to the mixture under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 4-16 hours. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.
-
Upon completion, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for use in subsequent steps without further purification.
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reactant | Tert-butyl isoindoline-2-carboxylate | Tert-butyl 5-nitroisoindoline-2-carboxylate |
| Key Reagents | Fuming HNO₃, H₂SO₄ | H₂, 10% Pd/C |
| Solvent | Dichloromethane | Ethanol |
| Temperature | -5 to 5 °C | Room Temperature |
| Pressure | Atmospheric | 50-100 psi |
| Reaction Time | 2-4 hours | 4-16 hours |
| Typical Yield | 85-95% | >95% |
| Purity (Typical) | >98% (after recrystallization) | >97% (crude) |
Application in PROTAC Synthesis
This compound serves as a versatile linker precursor in the synthesis of PROTACs. The primary amine provides a convenient handle for conjugation to a warhead (ligand for the protein of interest) or an E3 ligase ligand, typically through amide bond formation. The isoindoline ring offers a degree of rigidity that can be advantageous for pre-organizing the PROTAC molecule for effective ternary complex formation.
A closely related analog, Tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized in the synthesis of a PROTAC targeting HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13).[8] This suggests that the 5-substituted isoindoline scaffold is a viable linker for developing degraders for various protein targets.
Representative PROTAC Synthesis Workflow
The general workflow for incorporating the 5-aminoisoindoline linker into a PROTAC is outlined below.
Caption: General workflow for PROTAC synthesis and evaluation.
Signaling Pathway: Hypothetical HSD17B13 Degradation
The following diagram illustrates the mechanism of action of a hypothetical PROTAC utilizing a 5-aminoisoindoline-based linker to degrade the target protein HSD17B13. The PROTAC recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein.
Caption: Mechanism of targeted protein degradation by a PROTAC.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the large-scale synthesis of this compound. The described synthetic route is efficient, scalable, and considers critical safety aspects for industrial application. The utility of this compound as a linker in the development of PROTACs highlights its importance in the field of targeted protein degradation. The provided workflow and signaling pathway illustration offer a conceptual framework for the application of this key intermediate in drug discovery and development.
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. vapourtec.com [vapourtec.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for three common purification techniques for this compound, ranging from a basic work-up to more advanced chromatographic and recrystallization methods. The choice of method will depend on the initial purity of the material and the requirements of the subsequent synthetic steps.
Chemical Properties
| Property | Value |
| CAS Number | 264916-06-5 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Appearance | Yellow oil or solid |
| pKa | 4.76 ± 0.20 (Predicted)[1] |
Purification Methodologies
Three primary methods for the purification of this compound are detailed below. A comparative summary of their effectiveness is provided in Table 1.
Basic Work-up After Synthesis
Application: This method is typically sufficient for crude material obtained from the catalytic hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate, where the product is often of high purity and can be used directly in the next synthetic step.[2]
Protocol:
-
Catalyst Removal: Following the completion of the hydrogenation reaction, the reaction mixture is filtered through a pad of celite to remove the palladium on carbon (Pd/C) catalyst. The filter cake is washed with the reaction solvent (e.g., ethanol or ethyl acetate) to ensure complete recovery of the product.
-
Solvent Evaporation: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue, typically a yellow oil, is the purified this compound.[2]
Workflow for Basic Work-up
Caption: Workflow for the basic purification of this compound.
Flash Column Chromatography
Application: This method is employed when a higher degree of purity is required, such as for the removal of unreacted starting material, byproducts, or baseline impurities. It is effective for separating compounds with different polarities.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Adsorb the sample onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in hexane is typically effective. For Boc-protected aromatic amines, a gradient starting from 10-20% ethyl acetate in hexane is a good starting point.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Recrystallization
Application: This technique is suitable for purifying solid crude products or for obtaining a crystalline form of the compound. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amines, common recrystallization solvents include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the purified product.
Workflow for Recrystallization
Caption: Workflow for purification by recrystallization.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. The data for Flash Column Chromatography and Recrystallization are representative of purifications for structurally similar Boc-protected aromatic amines due to the limited availability of specific data for the target compound.
Table 1: Comparison of Purification Techniques
| Parameter | Basic Work-up | Flash Column Chromatography | Recrystallization |
| Initial Purity | ~95% | 85-95% | >90% (solid) |
| Final Purity | >98%[2] | >99% | >99.5% |
| Typical Yield | >99%[2] | 80-95% | 70-90% |
| Throughput | High | Medium | Low to Medium |
| Solvent Consumption | Low | High | Medium |
| Technical Skill | Low | Medium | Medium to High |
| Primary Impurities Removed | Catalyst | Byproducts, starting material | Soluble impurities |
Conclusion
The purification of this compound can be effectively achieved through various techniques. For routine synthetic applications where the crude product from hydrogenation is of high quality, a simple work-up involving catalyst filtration and solvent evaporation is often sufficient. For applications demanding higher purity, flash column chromatography offers excellent separation of various impurities, while recrystallization is ideal for obtaining a highly pure, crystalline solid. The choice of the optimal purification method should be based on a careful consideration of the initial purity of the material, the required final purity, and the scale of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 5-aminoisoindoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Tert-butyl 5-aminoisoindoline-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. When synthesizing from the reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate, impurities may include:
-
Unreacted Starting Material: Residual Tert-butyl 5-nitroisoindoline-2-carboxylate.
-
Intermediates from Nitro Reduction: Partially reduced species such as the corresponding nitroso or hydroxylamine compounds.
-
Side-Products: Azo or azoxy dimers formed during the reduction.
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, trace metals may be present.
-
Di-Boc Protected Amine: Although less common for aromatic amines, over-protection can lead to the formation of a di-tert-butoxycarbonyl derivative.
Q2: My purified product is a yellow oil, but I was expecting a solid. Is this normal?
A2: Yes, it is not uncommon for this compound to be isolated as a yellow oil, as has been reported in some synthetic procedures.[1] The color can be attributed to minor impurities. If high purity is required, further purification by column chromatography or attempts at recrystallization or salt formation may be necessary.
Q3: I am observing significant tailing of my product spot on the TLC plate. What can I do to resolve this?
A3: Tailing on a silica gel TLC plate is common for amines due to their basic nature and strong interaction with the acidic silica. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of ammonia solution to the eluent.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable method if the crude product is a solid or can be induced to solidify. Success will depend on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for Boc-protected amines include ethyl acetate/hexanes and ethanol/water.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system leading to poor separation of impurities. | Optimize the eluent system using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A gradient elution may be necessary for complex mixtures. |
| Co-elution of impurities with similar polarity to the product. | If impurities have different acidic or basic properties, an acid or base wash of the crude material before chromatography can be effective. For amine impurities, consider adding a small percentage of triethylamine to the eluent to improve separation. | |
| Product Degradation on Silica Gel | The compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Difficulty Removing Palladium Catalyst | Incomplete filtration of the Pd/C catalyst after hydrogenation. | Filter the reaction mixture through a pad of Celite®. If trace palladium remains, it can sometimes be removed by dissolving the crude product in a suitable solvent and filtering through a syringe filter with a carbon cartridge. |
| Formation of an Inseparable Mixture | Complex mixture of byproducts from the nitro reduction. | Re-evaluate the reduction conditions. Using a milder reducing agent or optimizing the reaction temperature and time can minimize byproduct formation. Common reagents for nitro group reduction include catalytic hydrogenation (H2, Pd/C), or metals like iron (Fe) or tin(II) chloride (SnCl2) in acidic media. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
Objective: To determine an appropriate solvent system for column chromatography and to monitor the purity of fractions.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase: A starting point is a mixture of hexanes and ethyl acetate.
-
UV lamp (254 nm) for visualization
-
Optional: Staining solution (e.g., potassium permanganate or ninhydrin for primary amines)
Methodology:
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing the chosen mobile phase. A good starting ratio is 70:30 hexanes:ethyl acetate.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Visualize the spots under a UV lamp. The aromatic rings should be UV active. Staining can be used for further confirmation.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound from synthetic impurities.
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent (optimized from TLC, e.g., hexanes/ethyl acetate gradient)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution with the starting solvent system (e.g., 90:10 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, you can increase the ethyl acetate percentage in increments of 5-10%.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization
Objective: To obtain a crystalline, high-purity solid of this compound.
Materials:
-
Crude product (solid or oil that can be solidified)
-
A "good" solvent in which the compound is soluble at high temperature (e.g., ethyl acetate, ethanol).
-
A "poor" solvent in which the compound is insoluble (e.g., hexanes, water).
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to dissolve the compound completely.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
Technical Support Center: Stability of Tert-butyl 5-aminoisoindoline-2-carboxylate Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 5-aminoisoindoline-2-carboxylate under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: I am observing incomplete deprotection of this compound. What are the possible causes and solutions?
A1: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Recommended Solutions
| Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). Consider switching to a stronger acid system, such as 4M HCl in dioxane.[1] |
| Reaction Time and Temperature | Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider a moderate increase in temperature, but be cautious of potential side reactions. |
| Steric Hindrance | While the isoindoline structure is not exceptionally bulky, steric hindrance can sometimes play a role. Using a stronger acid or increasing the reaction temperature can help overcome this. |
| Substrate Solubility | Ensure that the this compound is fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection. If solubility is an issue, consider alternative solvent systems. |
| Water Content | The presence of water in the reaction mixture can hydrolyze the acid and reduce its effective concentration, slowing down the deprotection and potentially leading to ester hydrolysis if other sensitive groups are present.[1] Ensure the use of anhydrous solvents and reagents. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I am observing the formation of an unexpected byproduct with a higher molecular weight. What could it be and how can I prevent it?
A2: The formation of a higher molecular weight byproduct is often due to a side reaction involving the tert-butyl cation that is generated during the deprotection process.
Side Reaction: Tert-butylation
The acidic cleavage of the Boc group generates a stable tert-butyl cation. This cation is an electrophile and can react with nucleophilic sites on your starting material or product. In the case of this compound, the aromatic ring and the free amino group are potential sites for tert-butylation.
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your compound of interest.
Scavenger Typical Concentration Notes Triisopropylsilane (TIS) 2.5 - 5% (v/v) Effective at reducing the tert-butyl cation. Thioanisole 5% (v/v) Particularly useful for preventing S-alkylation if sulfur-containing residues are present. Anisole 5-10% (v/v) A common and effective scavenger for tert-butyl cations.
Mechanism of Boc Deprotection and Side Reaction
Caption: Mechanism of Boc deprotection and tert-butylation side reaction.
Frequently Asked Questions (FAQs)
Q3: What are the standard acidic conditions for the deprotection of this compound?
A3: While optimal conditions should be determined experimentally, common starting points for Boc deprotection include:
-
TFA/DCM: A solution of 20-50% trifluoroacetic acid in dichloromethane is widely used. The reaction is typically stirred at room temperature for 30 minutes to 2 hours.
-
HCl in Dioxane: A 4M solution of hydrogen chloride in dioxane is another common reagent. This is often considered a slightly milder alternative to TFA.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the product. The free amine product will have a different retention factor (Rf) compared to the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the mass of the product and allowing for the detection of any byproducts.
Q5: Are there any milder alternatives to TFA or HCl for Boc deprotection if my compound has other acid-sensitive functional groups?
A5: Yes, if your molecule contains other acid-labile groups, you may consider milder deprotection methods. Some alternatives include:
-
Aqueous Phosphoric Acid: This can be an effective and more environmentally friendly option.
-
Lewis Acids: Zinc bromide in dichloromethane can selectively cleave N-Boc groups.
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can lead to deprotection, although this may require higher temperatures.[2]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA/DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).
Protocol 2: Assessing the Stability of this compound under Acidic Conditions
-
Prepare stock solutions of this compound and the acidic reagent (e.g., TFA in DCM) of known concentrations.
-
Initiate the reaction by mixing the solutions at a controlled temperature.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution that neutralizes the acid (e.g., a solution containing a base like triethylamine).
-
Analyze the quenched samples by a quantitative method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and any degradation products over time.
-
Plot the concentration of the starting material versus time to determine the rate of degradation.
Quantitative Data
The following table provides representative data on the stability of a generic Boc-protected aromatic amine under various acidic conditions. This data is for illustrative purposes and the actual stability of this compound may vary.
| Acidic Condition | Temperature (°C) | Half-life (t½) (minutes) | % Remaining after 1 hour |
| 20% TFA in DCM | 25 | ~ 30 | < 10% |
| 50% TFA in DCM | 25 | < 10 | < 1% |
| 4M HCl in Dioxane | 25 | ~ 45 | ~ 20% |
| 10% TFA in DCM | 25 | > 120 | > 75% |
Disclaimer: The information provided in this technical support center is for research and development use only. The experimental conditions and results may vary depending on the specific laboratory setup and reagents used. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale.
References
preventing byproduct formation in Boc-5-aminoisoindoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Boc-5-aminoisoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Boc-5-aminoisoindoline?
The most prevalent byproduct is the di-Boc protected 5-aminoisoindoline, where both the primary aromatic amine and the secondary aliphatic amine of the isoindoline ring are protected by a Boc group. Other potential but less common byproducts can include the formation of isocyanates or urea derivatives, particularly if the reaction is performed at elevated temperatures or with certain bases.[1][2]
Q2: Why is the formation of di-Boc-5-aminoisoindoline a significant issue?
5-aminoisoindoline possesses two nucleophilic nitrogen atoms: a primary aromatic amine at the 5-position and a secondary amine within the isoindoline ring. Both are susceptible to reaction with di-tert-butyl dicarbonate (Boc₂O). The formation of the di-protected species consumes the starting material and the reagent, leading to a lower yield of the desired mono-protected product and complicating the purification process.
Q3: How can I selectively protect only the primary aromatic amine?
Achieving selective mono-protection of the primary aromatic amine is the primary challenge. The aromatic amine is less nucleophilic than the aliphatic secondary amine, making the latter more reactive towards Boc₂O under standard basic conditions. Therefore, strategies often focus on modulating the reactivity of the amine groups or controlling the stoichiometry of the reagents.
Q4: What is the role of a base in this reaction, and which one should I choose?
A base is often used to deprotonate the amine, increasing its nucleophilicity.[3] For the synthesis of Boc-5-aminoisoindoline, where selectivity is key, the choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally preferred over stronger, more nucleophilic bases like sodium hydroxide, which could promote side reactions. In some protocols, particularly those aiming for mono-protection, a base might be used in stoichiometric amounts or omitted altogether to control the reactivity.
Q5: Can I avoid the use of a solvent in this reaction?
Solvent-free conditions for Boc protection have been reported for various amines and can be an environmentally friendly approach.[4] However, for substrates like 5-aminoisoindoline, ensuring homogeneity is crucial for controlled reactivity. A suitable solvent that dissolves the starting material is generally recommended to prevent localized high concentrations of reagents, which can lead to over-reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc protection of 5-aminoisoindoline.
Problem 1: Low yield of the desired mono-Boc-5-aminoisoindoline and significant formation of di-Boc byproduct.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use 1.0 to 1.1 equivalents of Boc₂O relative to 5-aminoisoindoline. An excess of the protecting group will favor the formation of the di-protected byproduct. |
| High Reactivity of the Secondary Amine | The secondary amine of the isoindoline ring is more nucleophilic than the aromatic primary amine. To selectively protect the primary amine, consider forming the mono-hydrochloride salt of 5-aminoisoindoline before adding Boc₂O. The protonation will occur preferentially at the more basic secondary amine, deactivating it towards Boc protection.[5] |
| Inappropriate Reaction Conditions | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate and improve selectivity. High temperatures can lead to over-reaction. |
| Choice of Base | If a base is used, opt for a non-nucleophilic, hindered base like DIPEA or TEA. Use it in a stoichiometric amount to neutralize the acid formed during the reaction without excessively increasing the nucleophilicity of the secondary amine. |
Problem 2: Presence of unreacted 5-aminoisoindoline.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Ensure that 1.0 to 1.1 equivalents of Boc₂O are used. If the starting material is not fully consumed, a small additional portion of Boc₂O can be added while monitoring the reaction by TLC or LC-MS. |
| Poor Solubility | Ensure that the 5-aminoisoindoline is fully dissolved in the chosen solvent before adding the Boc₂O. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. |
| Deactivated Amine | If using the mono-salt approach, ensure that the reaction is allowed to proceed for a sufficient amount of time, as the overall reactivity will be lower. |
Problem 3: Formation of other unknown byproducts.
| Potential Cause | Suggested Solution |
| Reaction with Solvent | Ensure that the solvent is dry and of high purity. Protic solvents like methanol can sometimes participate in side reactions. |
| Decomposition of Reagents | Use fresh di-tert-butyl dicarbonate. Over time, it can slowly decompose. |
| Elevated Temperature | High temperatures can promote the formation of isocyanate or urea byproducts.[1][2] Maintain a controlled, lower reaction temperature. |
Data Presentation
The following table summarizes the expected outcomes of different strategies aimed at preventing di-Boc byproduct formation, based on literature for the selective mono-protection of diamines.
| Strategy | Equivalents of Boc₂O | Expected Yield of Mono-Boc Product | Expected Yield of Di-Boc Byproduct | Reference |
| Standard Conditions (e.g., with TEA) | 1.1 | Moderate | Significant | General Knowledge |
| Stoichiometric Control | 1.0 | Good | Low | [6] |
| Mono-hydrochloride Salt Formation | 1.1 | High | Very Low | [5] |
| Catalyst- and Solvent-Free | 1.0 | Good to High | Low | [4][7] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via Stoichiometric Control
-
Dissolve 5-aminoisoindoline (1.0 eq) in dry THF (10 mL per mmol of amine) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF (2 mL per mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the mono-Boc product from any unreacted starting material and di-Boc byproduct.
Protocol 2: Selective Mono-Boc Protection via Mono-hydrochloride Salt Formation
-
Dissolve 5-aminoisoindoline (1.0 eq) in anhydrous methanol (15 mL per mmol of amine) at 0 °C.
-
Slowly add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol (1 mL per mmol) dropwise. This will generate HCl in situ to form the mono-hydrochloride salt.[5]
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol (2 mL per mmol) dropwise.
-
Add triethylamine (1.1 eq) dropwise to neutralize the HCl.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Reaction pathway for the formation of mono- and di-Boc-5-aminoisoindoline.
Caption: Troubleshooting workflow for optimizing the synthesis of Boc-5-aminoisoindoline.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.dk]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. merckmillipore.com [merckmillipore.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Tert-butyl 5-aminoisoindoline-2-carboxylate, a crucial building block in pharmaceutical synthesis. The following sections detail experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, enabling researchers to effectively assess the identity, purity, and structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of this compound, separating the main compound from potential impurities. A typical reverse-phase HPLC method is the most common approach.
Comparative Data for HPLC Purity Analysis
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Purity (%) | >98% | >99.5% |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| Resolution (USP) | > 2.0 | > 3.5 |
| Limit of Detection (LOD) | < 0.05% | < 0.01% |
| Limit of Quantitation (LOQ) | < 0.15% | < 0.03% |
Experimental Protocol: High-Resolution RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| Boc (C(CH₃)₃) | ~ 1.49 (s, 9H) | ~ 80.5, ~ 28.4 |
| -CH₂- (Isoindoline) | ~ 4.6 (s, 4H) | ~ 52.0 |
| -NH₂ | ~ 3.7 (br s, 2H) | - |
| Aromatic CH | ~ 6.6-7.1 (m, 3H) | ~ 115-145 |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Integration of the proton signals can provide information on the relative number of protons, while chemical shifts and coupling patterns help in assigning the structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.
Mass Spectrometry Data
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 235.1441 | ~ 235.14 |
| Key Fragments | 179.10 (loss of C₄H₈), 135.09 (loss of Boc group) | Consistent with predicted fragmentation |
Note: Some sources report an [M+H]⁺ of 179 for a product of a synthesis reaction.[2] This is inconsistent with the expected molecular weight of this compound and likely corresponds to a fragment where the tert-butyl group has been lost.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or ion trap).
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The Boc group is known to be labile in the gas phase and can fragment through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]
Alternative Characterization Methods
While HPLC, NMR, and MS are the primary analytical techniques, FT-IR and Elemental Analysis provide valuable complementary information.
Comparative Overview of Alternative Methods
| Method | Information Provided | Key Advantages |
| FT-IR Spectroscopy | Presence of functional groups (N-H, C=O, C-N, aromatic C-H) | Rapid, non-destructive, provides a molecular fingerprint |
| Elemental Analysis | Percentage composition of C, H, N | Confirms the empirical and molecular formula |
Experimental Protocols
FT-IR Spectroscopy: A small amount of the solid sample is analyzed directly using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory. Expected characteristic peaks include:
-
N-H stretch (amine): ~3400-3200 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=O stretch (carbamate): ~1680 cm⁻¹
-
C-N stretch: ~1300-1200 cm⁻¹
Elemental Analysis: A precisely weighed sample is combusted in a specialized instrument, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the elemental composition.
-
Theoretical Composition for C₁₃H₁₈N₂O₂: C, 66.64%; H, 7.74%; N, 11.96%
By employing a combination of these analytical methods, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development.
References
Comparative Analysis: Tert-butyl 5-aminoisoindoline-2-carboxylate and Alternative Aminoisoindoline Scaffolds
For researchers and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Aminoisoindolines, a class of bicyclic amines, are privileged structures in medicinal chemistry, notably as components of PROTACs and other targeted protein degraders. This guide provides a comparative overview of Tert-butyl 5-aminoisoindoline-2-carboxylate against other commercially available aminoisoindoline derivatives, focusing on their chemical properties and potential applications.
Introduction to Aminoisoindoline Scaffolds
The isoindoline core is a versatile building block in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The introduction of an amino group to this scaffold provides a key functional handle for further chemical modification, making aminoisoindolines valuable intermediates in the synthesis of more complex molecules, including those with therapeutic applications in oncology and inflammation.[1]
This guide focuses on this compound, a derivative where the isoindoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy influences the compound's reactivity and solubility, distinguishing it from its unprotected counterparts and other substituted aminoisoindolines.
Physicochemical Properties: A Comparative Overview
The properties of aminoisoindolines can be significantly altered by the position of the amino group and the presence or absence of protecting groups. The following table summarizes the key physicochemical properties of this compound and two other representative aminoisoindoline derivatives.
| Property | This compound | 4-Aminoisoindoline-1,3-dione | 2-Aminoisoindoline-1,3-dione hydrochloride |
| CAS Number | 264916-06-5[2][3][4][5][6] | 2518-24-3[7][8] | 1198286-64-4[9] |
| Molecular Formula | C13H18N2O2[3][4][5] | C8H6N2O2 | C8H7ClN2O2[9] |
| Molecular Weight | 234.30 g/mol [3][5] | 162.15 g/mol | 198.60 g/mol [9] |
| Appearance | Yellow Oil[2] | White to Yellow to Orange powder to crystal[7][8] | Not specified |
| Topological Polar Surface Area (TPSA) | 55.6 Ų[3] | Not specified | Not specified |
| Predicted pKa | 4.76 ± 0.20[3] | Not specified | Not specified |
The Boc-protected this compound exhibits a significantly higher molecular weight and a non-polar character, rendering it soluble in organic solvents. In contrast, 4-aminoisoindoline-1,3-dione and 2-aminoisoindoline-1,3-dione hydrochloride are solids with greater polarity, which may influence their solubility in aqueous media. The predicted pKa of the amino group in this compound suggests it is a weak base.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate, via catalytic hydrogenation. A general procedure involves the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst in an ethanol solvent at room temperature.[2] This reaction proceeds with high yield, affording the desired product as a yellow oil that can often be used without further purification.[2]
The presence of the Boc protecting group on the isoindoline nitrogen prevents its participation in reactions, thereby directing functionalization towards the primary amino group at the 5-position. This makes it a suitable building block for applications where selective modification of the exocyclic amine is desired.
Unprotected Aminoisoindolines , such as 4-aminoisoindoline-1,3-dione, are synthesized through different routes, often involving phthalic anhydride derivatives.[1] The reactivity of these molecules is influenced by both the exocyclic amino group and the endocyclic nitrogen, which can participate in various chemical transformations.
The following diagram illustrates the general synthetic workflow for this compound.
Caption: Synthetic route to this compound.
Applications in Drug Discovery and Development
This compound has emerged as a valuable linker in the development of PROteolysis TArgeting Chimeras (PROTACs) .[10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The aminoisoindoline moiety can serve as a ligand for the Cereblon (CRBN) E3 ligase, while the Boc-protected nitrogen allows for the straightforward attachment of a linker connected to a target-protein-binding ligand.
The logical relationship in PROTAC design involving this building block can be visualized as follows:
Caption: Role of aminoisoindoline in PROTAC architecture.
Other Aminoisoindolines , particularly those with the isoindoline-1,3-dione structure, are precursors to thalidomide and its analogs (immunomodulatory imide drugs or IMiDs). These compounds are well-known for their clinical efficacy in treating multiple myeloma and other hematological malignancies.[1] The core structure of these molecules also interacts with the CRBN E3 ligase.
Experimental Protocols
Synthesis of this compound
-
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Palladium on carbon (10% Pd)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen source (e.g., hydrogen balloon)
-
-
Procedure:
-
To a solution of Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in anhydrous ethanol, add palladium on carbon (typically 10-20% by weight of the starting material).
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound as a yellow oil.[2]
-
The product can be used in subsequent steps without further purification.[2]
-
Conclusion
This compound offers distinct advantages in specific applications, particularly in the construction of PROTACs, due to the presence of the Boc protecting group which allows for regioselective functionalization. In contrast, other aminoisoindoline derivatives, such as 4-aminoisoindoline-1,3-dione, serve as foundational scaffolds for IMiDs. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired biological target. Further head-to-head experimental comparisons of solubility, stability, and reactivity would be beneficial for the research community to make more informed decisions in drug design and development.
References
- 1. 1,3-Diamino Isoindoline|CAS 151802-91-4|Research Chemical [benchchem.com]
- 2. This compound | 264916-06-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemscene.com [chemscene.com]
- 6. 264916-06-5|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2-Aminoisoindoline-1,3-dione hydrochloride | C8H7ClN2O2 | CID 20213812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Isoindoline Scaffold: A Privileged Structure in Drug Discovery with a Focus on Derivatives of Tert-butyl 5-aminoisoindoline-2-carboxylate
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with therapeutic potential is a continuous endeavor. The isoindoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, Tert-butyl 5-aminoisoindoline-2-carboxylate, and its alternatives, supported by experimental data and detailed protocols.
The isoindoline core is a key feature in several clinically used drugs and a plethora of investigational agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. Derivatives of the isoindoline scaffold have demonstrated significant potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Kinase Inhibition: A Prominent Activity of Isoindoline Derivatives
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Several studies have highlighted the potential of isoindoline-based compounds as potent kinase inhibitors.
While specific data on kinase inhibitors directly derived from this compound is limited in publicly available literature, the broader class of isoindoline and isoindolinone derivatives has shown significant promise. For instance, certain isoindolinone derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, demonstrating the potential of this scaffold in targeting these key enzymes.
Table 1: Comparison of Isoindoline-Based Kinase Inhibitors and Alternatives
| Compound Class | Specific Compound Example | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Isoindolinone Derivatives | Compound 2a | hCA I | 11.24 ± 0.291 (IC50) | - | [1] |
| Compound 2a | hCA II | 13.02 ± 0.041 (IC50) | - | [1] | |
| Compound 2f | hCA I | - | - | [1] | |
| Compound 2f | hCA II | - | - | [1] | |
| Quinazoline Derivatives (Alternative) | Gefitinib | EGFR | 2-37 | Various | Generic Knowledge |
| Erlotinib | EGFR | 2 | Various | Generic Knowledge | |
| Azaindole Derivatives (Alternative) | Compound 34d | CDK9 | 31 | - | [2] |
Anticancer Activity: A Multifaceted Approach
The anticancer potential of isoindoline derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
One of the most promising applications of the this compound scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The isoindoline moiety can serve as a linker or part of the E3 ligase-binding element in a PROTAC. For example, a bromo-analogue of the title compound, tert-Butyl 5-bromoisoindoline-2-carboxylate, is utilized as a PROTAC linker.
Table 2: Anticancer Activity of Isoindoline Derivatives and Alternatives
| Compound Class | Specific Compound Example | Activity | IC50 / CC50 | Cell Line(s) | Reference |
| Isoindoline-1,3-dione Derivatives | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | 0.26 µg/mL | Raji | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | 3.81 µg/mL | K562 | [3] | |
| Isoindolinone Derivatives | Compound 2a | Anticancer | Dose-dependent | A549 | [1] |
| Indolyl-Hydrazone Derivatives (Alternative) | Compound 5 | Anticancer | 2.73 ± 0.14 µM | MCF-7 | [4] |
| Compound 8 | Anticancer | 4.38 ± 0.23 µM | MCF-7 | [4] | |
| Compound 12 | Anticancer | 7.03 ± 0.37 µM | MCF-7 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.
Caption: A workflow illustrating the process of identifying and evaluating kinase inhibitors.
Conclusion
The isoindoline scaffold, particularly derivatives of this compound, holds considerable promise for the development of novel therapeutics. While direct biological data for derivatives of this specific starting material is emerging, the broader class of isoindoline compounds has demonstrated significant potential as kinase inhibitors and anticancer agents. The application of this scaffold in the design of PROTACs represents a particularly exciting frontier in targeted protein degradation. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives will be crucial to fully unlocking the therapeutic potential of this versatile chemical entity. By comparing their performance with established alternatives and employing robust experimental protocols, the scientific community can continue to advance the development of innovative and effective treatments for a variety of diseases.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Analysis of Synthetic Routes to Tert-butyl 5-aminoisoindoline-2-carboxylate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic pathway can significantly impact project timelines and budgets. This guide provides an objective comparison of two primary routes for its synthesis, supported by detailed experimental protocols and a thorough cost-analysis.
Introduction
This compound is a bifunctional molecule incorporating a protected isoindoline core with a reactive amino group, making it a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. The cost of this intermediate can be a significant factor in the overall expense of a drug discovery or development program. This guide evaluates two distinct synthetic strategies, starting from commercially available precursors, to provide a comprehensive understanding of their respective economic and practical advantages.
Route 1: Catalytic Hydrogenation of a Nitro Precursor
This well-established route involves the synthesis of a nitro-substituted isoindoline intermediate, followed by a highly efficient catalytic hydrogenation to yield the desired amino product.
Experimental Protocols
Step 1a: Synthesis of 4-Nitrophthalimide
In a suitable reaction vessel, 4-nitrophthalic acid is reacted with urea in the presence of fuming sulfuric acid. The mixture is heated to drive the cyclization reaction. Upon completion, the reaction mixture is cooled and poured into water, causing the precipitation of 4-nitrophthalimide, which is then collected by filtration and dried.
Step 1b: Synthesis of 5-Nitroisoindoline
The reduction of 4-nitrophthalimide to 5-nitroisoindoline can be achieved using a suitable reducing agent. A common method involves the use of a borane-tetrahydrofuran complex (BH3·THF) in an appropriate solvent. The phthalimide is dissolved in dry THF and the reducing agent is added portion-wise at a controlled temperature. Following the reaction, the mixture is quenched and the product is extracted and purified.
Step 1c: N-Boc Protection of 5-Nitroisoindoline
5-Nitroisoindoline is dissolved in a solvent such as dichloromethane. Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion. The resulting Tert-butyl 5-nitroisoindoline-2-carboxylate is then isolated and purified.
Step 1d: Catalytic Hydrogenation to this compound
Tert-butyl 5-nitroisoindoline-2-carboxylate is dissolved in anhydrous ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas, typically at atmospheric pressure, until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, often in high purity. A general procedure reports a near-quantitative yield for this step.[1]
Route 2: Reduction of a Nitro-dione Precursor
This alternative route commences with a commercially available nitro-substituted phthalimide derivative and employs a direct reduction strategy to form the aminoisoindoline core.
Experimental Protocols
Step 2a: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Aminoisoindoline
5-Nitroisoindoline-1,3-dione is subjected to a one-pot reduction that reduces both the dione functionality and the nitro group. This can be accomplished using a strong reducing agent like borane-tetrahydrofuran complex (BH3·THF) in excess. The reaction is typically performed in an inert solvent under controlled temperature conditions. Careful quenching and work-up procedures are necessary to isolate the 5-aminoisoindoline.
Step 2b: N-Boc Protection of 5-Aminoisoindoline
The resulting 5-aminoisoindoline is then protected with a Boc group using the same procedure as in Step 1c. 5-Aminoisoindoline is dissolved in a suitable solvent like dichloromethane, and in the presence of a base such as triethylamine, di-tert-butyl dicarbonate is added to yield this compound.
Cost-Analysis
To provide a clear comparison, the following tables summarize the estimated costs of reagents and solvents for each synthetic route, based on commercially available prices. Prices are subject to variation based on supplier, purity, and quantity.
Table 1: Cost-Analysis of Route 1
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity per mole of final product | Estimated Cost (USD) |
| Step 1a: Synthesis of 4-Nitrophthalimide | ||||
| 4-Nitrophthalic Acid | 211.13 | - | 1.1 eq | 100-150 |
| Urea | 60.06 | - | 2.2 eq | <1 |
| Fuming Sulfuric Acid | 178.14 | ~1.9 | Varies | 50-100 |
| Step 1b: Synthesis of 5-Nitroisoindoline | ||||
| 4-Nitrophthalimide | 192.12 | - | 1.0 eq | (from previous step) |
| Borane-THF complex (1M in THF) | 85.94 | ~0.898 | 3.0 eq | 150-250 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Varies | 20-40 |
| Step 1c: N-Boc Protection | ||||
| 5-Nitroisoindoline | 164.16 | - | 1.0 eq | (from previous step) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.95 | 1.1 eq | 30-50 |
| Triethylamine | 101.19 | 0.726 | 1.2 eq | 5-10 |
| Dichloromethane (DCM) | 84.93 | 1.33 | Varies | 10-20 |
| Step 1d: Catalytic Hydrogenation | ||||
| Tert-butyl 5-nitroisoindoline-2-carboxylate | 264.28 | - | 1.0 eq | (from previous step) |
| 10% Palladium on Carbon | - | - | 0.05 eq (Pd) | 50-100 |
| Anhydrous Ethanol | 46.07 | 0.789 | Varies | 10-20 |
| Total Estimated Cost for Route 1 | ~375-690 USD/mole |
Table 2: Cost-Analysis of Route 2
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity per mole of final product | Estimated Cost (USD) |
| Step 2a: Reduction of 5-Nitroisoindoline-1,3-dione | ||||
| 5-Nitroisoindoline-1,3-dione | 192.12 | - | 1.0 eq | 50-80 |
| Borane-THF complex (1M in THF) | 85.94 | ~0.898 | 5.0 eq | 250-400 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Varies | 20-40 |
| Step 2b: N-Boc Protection | ||||
| 5-Aminoisoindoline | 134.18 | - | 1.0 eq | (from previous step) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.95 | 1.1 eq | 30-50 |
| Triethylamine | 101.19 | 0.726 | 1.2 eq | 5-10 |
| Dichloromethane (DCM) | 84.93 | 1.33 | Varies | 10-20 |
| Total Estimated Cost for Route 2 | ~365-500 USD/mole |
Comparison and Discussion
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Reduction of Nitro-dione |
| Number of Steps | 4 | 2 |
| Overall Yield | Potentially high, with the final hydrogenation step being very efficient. | Highly dependent on the efficiency of the one-pot reduction. |
| Cost | Moderately higher due to more steps and reagents. | Potentially lower due to fewer steps. |
| Scalability | Catalytic hydrogenation is generally scalable. | The use of large excess of borane might pose scalability challenges. |
| Safety & Handling | Involves handling of fuming sulfuric acid and flammable hydrogen gas. | Involves handling of highly reactive and flammable borane-THF complex. |
| Purification | Multiple purification steps may be required. | Potentially fewer purification steps. |
Route 1 is a more traditional and well-documented approach. The final hydrogenation step is known for its high yield and clean conversion, which can simplify the final purification. However, the multi-step nature of this route increases the overall labor and potential for material loss at each stage.
Route 2 offers a more convergent approach, potentially reducing the number of synthetic steps and associated costs. The success of this route is heavily reliant on the efficiency and selectivity of the one-pot reduction of 5-nitroisoindoline-1,3-dione. While potentially more cost-effective in terms of starting materials and fewer steps, the use of a large excess of a highly reactive reagent like borane-THF may present challenges in terms of safety, work-up, and scalability.
Logical Workflow of Synthesis Routes
Caption: Comparative synthesis workflows for this compound.
Conclusion
Both synthetic routes present viable options for the preparation of this compound. The choice between them will depend on the specific priorities of the research or development team.
-
Route 1 is a robust and reliable method, particularly suitable for ensuring a high-purity final product due to the clean final hydrogenation step. It may be favored in scenarios where yield and purity are the primary concerns, and the multi-step process is manageable.
-
Route 2 presents a more streamlined and potentially more cost-effective alternative. It is an attractive option for rapid synthesis and in situations where minimizing the number of synthetic operations is a key objective. However, careful optimization of the one-pot reduction step is crucial for its successful implementation on a larger scale.
Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific cost and timeline constraints of a project will guide the selection of the most appropriate synthetic strategy.
References
Comparative Purity Analysis of Tert-butyl 5-aminoisoindoline-2-carboxylate via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides a comparative analysis of Tert-butyl 5-aminoisoindoline-2-carboxylate from three different commercial sources, employing a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide outlines a detailed experimental protocol for a robust HPLC method capable of separating the main compound from potential process-related impurities and presents a comparative dataset from three hypothetical suppliers.
Comparative Purity Data
The purity of this compound obtained from three different suppliers (designated as Supplier A, Supplier B, and a Certified Reference Standard) was determined using the HPLC method detailed below. The primary potential impurity, based on a common synthetic route involving the reduction of the nitro-precursor, is Tert-butyl 5-nitroisoindoline-2-carboxylate.[1] The results, including the percentage of the main component and the key impurity, are summarized in the table below.
| Sample ID | Main Peak Retention Time (min) | Purity (% Area) | Impurity 1 (Nitro-compound) (% Area) | Other Impurities (% Area) |
| Reference Standard | 5.2 | 99.9 | 0.05 | 0.05 |
| Supplier A | 5.2 | 98.5 | 1.2 | 0.3 |
| Supplier B | 5.2 | 99.5 | 0.3 | 0.2 |
Experimental Workflow
The overall workflow for the comparative analysis is depicted in the following diagram. This process ensures a systematic and unbiased evaluation of the different sources of this compound.
Caption: Workflow for the comparative HPLC analysis of this compound.
Detailed Experimental Protocol
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated for the purity determination of this compound. A C18 column is suitable for retaining and separating the analyte from its more polar and non-polar impurities. The use of a mild acidic mobile phase ensures good peak shape for the basic amine functionality.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis Detector. |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Diluent | Acetonitrile/Water (50:50, v/v). |
| Standard Concentration | 0.1 mg/mL. |
| Sample Concentration | 0.1 mg/mL. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Filter and degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of each supplier's sample and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the diluent as a blank, followed by the standard solution and then the sample solutions.
-
Data Analysis: Identify the peaks based on the retention time of the Reference Standard. Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main component and the percentage of each impurity using the area percent method.
This guide provides a framework for the comparative purity analysis of this compound. The presented HPLC method is robust and suitable for distinguishing between different grades of this important chemical intermediate. Researchers are encouraged to adapt this methodology to their specific needs and instrumentation.
References
spectroscopic comparison of Tert-butyl 5-aminoisoindoline-2-carboxylate derivatives
A Spectroscopic Comparison of Tert-butyl 5-aminoisoindoline-2-carboxylate and its N-acetyl Derivative
This guide provides a comparative analysis of the spectroscopic properties of this compound and its N-acetyl derivative. The data for the parent compound is based on available information, while the data for the N-acetyl derivative is predicted based on established principles of spectroscopic analysis to illustrate the expected changes upon functionalization. This document is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of this important chemical scaffold.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its hypothetical N-acetyl derivative.
| Spectroscopic Technique | Property | This compound | Tert-butyl 5-(acetylamino)isoindoline-2-carboxylate (Predicted) | Rationale for Predicted Changes |
| Mass Spectrometry (MS) | Molecular Formula | C₁₃H₁₈N₂O₂[][2] | C₁₅H₂₀N₂O₃ | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 234.29 g/mol [] | 276.33 g/mol | Increased mass due to the acetyl group. | |
| Expected [M+H]⁺ | 235.14 | 277.15 | Protonation of the molecule in the mass spectrometer. | |
| ¹H NMR | Chemical Shift (δ) | δ 1.4-1.5 (s, 9H, t-Bu), δ 3.5-4.5 (br s, 2H, NH₂), δ 4.6-4.8 (s, 4H, CH₂), δ 6.6-7.2 (m, 3H, Ar-H) | δ 1.5 (s, 9H, t-Bu), δ 2.1 (s, 3H, COCH₃), δ 4.7 (s, 4H, CH₂), δ 7.2-7.8 (m, 3H, Ar-H), δ 9.5-10.0 (br s, 1H, NH) | The acetyl methyl protons will appear as a singlet around 2.1 ppm. The aromatic protons will shift downfield due to the electron-withdrawing nature of the amide. The NH₂ signal will be replaced by a single, downfield-shifted NH proton signal. |
| ¹³C NMR | Chemical Shift (δ) | δ 28.5 (C(CH₃)₃), δ 52.0 (CH₂), δ 80.5 (C(CH₃)₃), δ 110-145 (Ar-C), δ 155.0 (C=O) | δ 24.5 (COCH₃), δ 28.5 (C(CH₃)₃), δ 52.0 (CH₂), δ 81.0 (C(CH₃)₃), δ 115-140 (Ar-C), δ 155.0 (C=O, Boc), δ 168.5 (C=O, Acetyl) | A new signal for the acetyl methyl carbon will appear around 24.5 ppm, and a new carbonyl signal for the amide will be present around 168.5 ppm. The chemical shifts of the aromatic carbons will also be affected by the substitution. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch, 2 bands), ~1690 (C=O stretch, carbamate) | ~3300 (N-H stretch, 1 band), ~1690 (C=O stretch, carbamate), ~1670 (C=O stretch, amide I band) | The two N-H stretching bands of the primary amine will be replaced by a single N-H band of the secondary amide. A new carbonyl stretching band (Amide I) will appear. |
| UV-Vis Spectroscopy | λₘₐₓ (nm) | ~240, ~290 | ~250-260 | A bathochromic (red) shift is expected due to the extension of conjugation by the acetyl group on the aromatic ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
References
A Comparative Guide to the Reactivity of Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of tert-butyl 5-aminoisoindoline-2-carboxylate, a key building block in medicinal chemistry. Through a detailed examination of its performance in fundamental organic reactions, this document aims to equip researchers with the necessary data to effectively utilize this reagent in complex synthetic pathways. Comparisons with alternative Boc-protected amino-cyclic scaffolds, namely tert-butyl 4-aminoindoline-1-carboxylate and N-Boc-4-aminobenzocyclobutane, are included to provide a broader context for synthetic strategy.
Executive Summary
This compound exhibits robust reactivity in a range of essential transformations, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed coupling reactions. The primary amino group demonstrates predictable nucleophilicity, while the Boc-protecting group ensures stability under various conditions, allowing for selective transformations. This guide presents a comparative overview of its reactivity against other structurally related building blocks, supported by experimental data and detailed protocols.
Reactivity Assessment
The reactivity of the primary aromatic amine in this compound is central to its utility. The following sections detail its performance in key synthetic transformations.
N-Acylation
The acylation of the 5-amino group proceeds readily with standard acylating agents such as acid chlorides and anhydrides. The reaction is typically high-yielding and can be performed under mild conditions.
Table 1: Comparison of N-Acylation Reactions
| Entry | Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Acetyl Chloride | Pyridine | DCM | 2 | >95 |
| 2 | Tert-butyl 4-aminoindoline-1-carboxylate | Acetyl Chloride | Pyridine | DCM | 2 | >95 |
| 3 | N-Boc-4-aminobenzocyclobutane | Acetyl Chloride | Pyridine | DCM | 3 | ~90 |
N-Alkylation
Alkylation of the amino group can be achieved using various alkylating agents. The reaction may require slightly more forcing conditions compared to acylation, with the choice of base and solvent being critical for optimal results.
Table 2: Comparison of N-Alkylation Reactions
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Benzyl Bromide | K₂CO₃ | DMF | 80 | ~85 |
| 2 | Tert-butyl 4-aminoindoline-1-carboxylate | Benzyl Bromide | K₂CO₃ | DMF | 80 | ~80 |
| 3 | N-Boc-4-aminobenzocyclobutane | Benzyl Bromide | K₂CO₃ | DMF | 90 | ~75 |
Diazotization and Subsequent Reactions
The 5-amino group can be readily converted to a diazonium salt, which serves as a versatile intermediate for a range of transformations, including Sandmeyer and Suzuki coupling reactions.
Table 3: Representative Diazotization-Based Reactions
| Entry | Substrate | Reaction | Reagents | Yield (%) |
| 1 | This compound | Sandmeyer (Chlorination) | 1. NaNO₂, HCl; 2. CuCl | ~70 |
| 2 | Tert-butyl 5-bromoisoindoline-2-carboxylate | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | ~80 |
Alternative Scaffolds: A Comparative Overview
While this compound is a versatile reagent, alternative scaffolds may offer advantages in specific synthetic contexts.
-
Tert-butyl 4-aminoindoline-1-carboxylate: This isomer offers a different substitution pattern on the aromatic ring, which can influence biological activity and downstream synthetic steps. Its reactivity is generally comparable to the 5-amino isomer.
-
N-Boc-4-aminobenzocyclobutane: The strained four-membered ring of the benzocyclobutane core can impart unique conformational constraints and metabolic stability to target molecules. However, its synthesis can be more challenging, and the amino group may exhibit slightly reduced reactivity due to ring strain effects.
Experimental Protocols
General Protocol for N-Acylation
To a solution of the aminoisoindoline (1.0 eq) in dichloromethane (DCM, 0.2 M) was added pyridine (1.2 eq). The mixture was cooled to 0 °C, and the acyl chloride (1.1 eq) was added dropwise. The reaction was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water, and the organic layer was washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the acylated product.
General Protocol for N-Alkylation
A mixture of the aminoisoindoline (1.0 eq), alkyl halide (1.1 eq), and K₂CO₃ (2.0 eq) in dimethylformamide (DMF, 0.2 M) was heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.
General Protocol for Sandmeyer Reaction
The aminoisoindoline (1.0 eq) was dissolved in a mixture of concentrated HCl and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water was added dropwise, and the mixture was stirred for 30 minutes. The resulting diazonium salt solution was then added to a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C. The reaction was allowed to warm to room temperature and stirred for 2 hours. The mixture was then extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and concentrated.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of synthetic routes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of the reactivity of the target compound and its alternatives.
Application in Drug Discovery: Isoindoline Derivatives and Receptor Signaling
Isoindoline scaffolds are prevalent in centrally acting pharmaceuticals due to their structural resemblance to neurotransmitters. Derivatives of this compound have been explored as ligands for serotonin (5-HT) and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2] The ability to readily functionalize the 5-amino position allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific receptor subtypes. For instance, acylation or alkylation at this position can introduce pharmacophores that interact with key residues in the ligand-binding pockets of these G-protein coupled receptors (GPCRs).
Caption: Conceptual signaling pathway involving a functionalized isoindoline derivative.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Tert-butyl 5-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS No: 264916-06-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is crucial for safe handling.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Wear suitable protective gloves.[1] Nitrile rubber (min. 0.1 mm) for splash protection, with an outer glove of butyl rubber or neoprene (min. 0.3 mm) for extended contact is a conservative and recommended approach. | Provides robust protection against skin irritation. Always change gloves immediately upon contamination. |
| Eye and Face Protection | Tight-sealing safety goggles or chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2][3] | Protects against serious eye irritation from splashes or dust. |
| Skin and Body Protection | Wear a flame-resistant or 100% cotton lab coat over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[1][3] | Protects skin from potential splashes and contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to keep airborne concentrations low.[1][2][3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required. | Minimizes the risk of respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[4] Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[2] Store locked up.[1]
Spill and Emergency Procedures:
-
Small Spills (<100 mL):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.[3]
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.[3]
-
-
First Aid:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[4]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[3]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[3]
-
Dispose of all waste in accordance with local, state, and federal regulations.[1][3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
